6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde
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Overview
Description
6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic compound with significant importance in various fields of scientific research This compound is characterized by the presence of a benzodiazole ring substituted with a chloro group at the 6th position and a methyl group at the 1st position, along with an aldehyde functional group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-5-chlorobenzophenone with formic acid and formaldehyde, followed by cyclization to form the benzodiazole ring. The reaction conditions often require refluxing in a suitable solvent such as toluene or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products:
- Oxidation yields the corresponding carboxylic acid.
- Reduction yields the corresponding alcohol.
- Substitution reactions yield various derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Industry: It is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The chloro and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 6-Chloro-1-methyl-1H-1,3-benzodiazole
- 6-Chloro-1H-1,3-benzodiazole-2-carbaldehyde
- 1-Methyl-1H-1,3-benzodiazole-2-carbaldehyde
Comparison: 6-Chloro-1-methyl-1H-1,3-benzodiazole-2-carbaldehyde is unique due to the presence of both the chloro and methyl groups, which enhance its chemical reactivity and potential applications. Compared to similar compounds, it offers a distinct combination of properties that make it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
6-chloro-1-methylbenzimidazole-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8-4-6(10)2-3-7(8)11-9(12)5-13/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEHAYIARTMUDIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Cl)N=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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